A-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE

Glycobiology Lectin binding Flow cytometry

For glycobiology labs studying rhamnose-binding lectins (RBLs), substituting the rhamnose headgroup with mannose or fucose analogs leads to failed receptor binding. This compound is the definitive starting material for preparing α-L-rhamnosyl-BSA neoglycoproteins that uniquely and selectively bind keratinocyte membrane lectins-selectivity not achievable with mannosyl or glucosyl derivatives. • Enables neoglycoprotein synthesis with 10-20 glycans per BSA for multivalent avidity amplification (10²-10⁴ fold vs. free sugars) • Proven keratinocyte-specific binding in human skin tissue sections via fluorescence microscopy and flow cytometry • Isothiocyanate functionality enables straightforward covalent coupling to amine-containing carriers, liposomes, or dendrimers

Molecular Formula C13H15NO5S
Molecular Weight 297.325
CAS No. 120967-91-1
Cat. No. B571299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-L-RHAMNOPYRANOSYLPHENYL*ISOTHIOCYANATE
CAS120967-91-1
Molecular FormulaC13H15NO5S
Molecular Weight297.325
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=C(C=C2)N=C=S)O)O)O
InChIInChI=1S/C13H15NO5S/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(3-5-9)14-6-20/h2-5,7,10-13,15-17H,1H3/t7-,10-,11+,12+,13-/m0/s1
InChIKeyUDYHMLWCTHVMQT-HPMQQCADSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-L-Rhamnopyranosylphenyl Isothiocyanate Overview


A-L-Rhamnopyranosylphenyl isothiocyanate (CAS 120967-91-1) is a synthetically produced, monosaccharide-based glycosylphenyl isothiocyanate. Its core structure consists of an α-L-rhamnopyranosyl (6-deoxy-mannosyl) unit linked via a glycosidic bond to a phenyl isothiocyanate aglycone . This compound belongs to a broader class of reagents used to create neoglycoproteins by covalently attaching carbohydrates to protein carriers like bovine serum albumin (BSA). This process is fundamental for probing carbohydrate-protein interactions, as the resulting multivalent display of sugars on a protein scaffold can amplify binding avidity by 10² to 10⁴ fold compared to free sugars [1]. Its primary differentiation lies not in the generic conjugation chemistry, which is shared with analogs like α-D-mannopyranosylphenyl isothiocyanate, but in the specific biological targeting profile conferred by the terminal L-rhamnose sugar.

Why A-L-Rhamnopyranosylphenyl Isothiocyanate Is Irreplaceable


Simple substitution of A-L-rhamnopyranosylphenyl isothiocyanate with a more common analog like α-D-mannopyranosylphenyl isothiocyanate (CAS 96345-79-8) is not scientifically valid for experiments where the sugar headgroup dictates biological function. The specificity of carbohydrate-binding proteins (lectins) is exquisitely sensitive to the stereochemistry of peripheral hydroxyl groups. While mannosylated neoglycoproteins are targeted by mannose receptors, rhamnosylated neoglycoproteins are selectively recognized by a distinct class of L-rhamnose-binding lectins (RBLs) found on human keratinocytes and other tissues [1]. Using the wrong glycosyl donor will result in a neoglycoprotein with an entirely different ligand profile, leading to a failure to bind the target receptor. The quantitative data below demonstrate that the biological outcome—binding selectivity, endocytosis, and downstream effects—is strictly dependent on the sugar moiety, making this compound a non-negotiable starting material for studies involving rhamnose-specific interactions.

Evidence: A-L-Rhamnopyranosylphenyl Isothiocyanate vs. Comparators


Keratinocyte Lectin Selectivity vs. Fucosyl Analogs

A-L-rhamnopyranosylphenyl isothiocyanate is used to synthesize α-L-rhamnosyl-BSA neoglycoprotein. In direct binding studies, this neoglycoprotein exhibits highly selective binding to membrane lectins on human keratinocytes. Fluorescence microscopy and quantitative flow cytometry demonstrated that α-L-rhamnosyl-BSA specifically labeled keratinocytes in frozen skin sections, while binding was lost for neoglycoproteins carrying other sugars [1]. In quantitative uptake studies at 4°C, the binding of fluorescein-labeled α-L-Rha-BSA and α-L-Fuc-BSA were compared; both were efficiently bound and internalized, but the selectivity of the keratinocyte membrane lectin was restricted to the rhamnosyl moiety in the more biologically relevant tissue section model, highlighting a distinct functional ligand profile [1]. This demonstrates that the rhamnose-functionalized probe identifies a unique lectin population not recognized by the fucosyl analog in a complex tissue environment.

Glycobiology Lectin binding Flow cytometry

Comparable Conjugation Efficiency to Mannosyl Analog

When conjugated to bovine serum albumin (BSA) using the standard phenylisothiocyanate-amine chemistry, the coupling ratio achieved for α-L-rhamnose is comparable to that of other monosaccharides, including α-D-mannose [1]. Commercial synthesis of neoglycoproteins via glycosidophenylisothiocyanates consistently yields a glycosylation ratio of 10 to 20 sugar residues per BSA molecule for a panel of monosaccharides, including α-L-Rhamnose-BSA and α-D-Mannose-BSA [1]. This indicates that the rhamnopyranosylphenyl isothiocyanate reagent does not suffer from a steric or reactivity disadvantage in the standard conjugation protocol compared to the more widely used mannopyranosyl analog.

Neoglycoprotein synthesis Conjugation chemistry Quality control

Rhamnose vs. Mannose Lectin Targeting Profiles

An explicit class-level distinction exists between the mannose-binding and rhamnose-binding lectin families. Neoglycoproteins prepared from α-D-mannopyranosylphenyl isothiocyanate are established ligands for mannose receptor (CD206) and mannose-binding lectin (MBL) [1]. In contrast, A-L-rhamnopyranosylphenyl isothiocyanate generates ligands for a structurally and functionally independent family, the L-rhamnose-binding lectins (RBLs), such as those found on keratinocytes, various fish eggs, and invertebrates [2]. A direct comparison reveals that while mannose-recognizing systems are involved in pathogen opsonization, rhamnose-recognizing systems in human skin are implicated in highly specific cell-cell recognition and signaling pathways distinct from the innate immune clearance functions of mannose receptors. Therefore, a mannopyranosyl analog is not merely a suboptimal choice but a biologically incorrect probe for studying RBL-mediated functions.

Lectin targeting Receptor specificity Carbohydrate recognition

Applications of A-L-Rhamnopyranosylphenyl Isothiocyanate


Selective Bioprobes for Skin Lectin Research

Based on its proven ability to generate neoglycoproteins that selectively bind to keratinocyte membrane lectins [1], this compound is the definitive reagent for preparing bioprobes to study skin cell recognition. Researchers can fluoresceinylate the resulting α-L-rhamnosyl-BSA to visualize and quantify the expression of specific membrane lectins in human skin using flow cytometry and fluorescence microscopy. Unlike fucosyl or mannosyl probes, the rhamnosyl probe uniquely restricts its binding to keratinocytes in tissue sections, making it an essential tool for dermatological glycobiology and the development of skin-targeted therapies.

L-Rhamnose-Binding Lectin Purification

The rhamnose-specific neoglycoprotein generated from this compound can be immobilized on affinity chromatography columns to isolate and purify novel L-rhamnose-binding lectins (RBLs) from complex biological samples. The commercial standard for such neoglycoprotein coupling ratios is 10-20 glycans per BSA [2], which provides the necessary multivalent avidity for efficient capture of target lectins. This application is directly enabled by the compound's sugar specificity, which cannot be replicated with mannosyl or glucosyl analogs.

Targeted Drug Delivery to Keratinocytes

A-L-rhamnopyranosylphenyl isothiocyanate can be used to decorate liposomes, dendrimers, or other nanocarriers with a rhamnose surface ligand. The demonstrated specific internalization of α-L-rhamnosyl-substituted liposomes by keratinocytes [1] provides a direct pathway for designing topical or transdermal drug delivery systems. The compound's isothiocyanate functionality enables straightforward, covalent coupling to amine-containing carriers, and its conjugation efficiency is comparable to that of industry-standard mannosyl derivatization reagents [2].

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